molecular formula C28H22NP B14659523 [(Naphthalen-1-yl)imino](triphenyl)-lambda~5~-phosphane CAS No. 40168-13-6

[(Naphthalen-1-yl)imino](triphenyl)-lambda~5~-phosphane

Cat. No.: B14659523
CAS No.: 40168-13-6
M. Wt: 403.5 g/mol
InChI Key: UJWKVECVKLFRLR-UHFFFAOYSA-N
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Description

(Naphthalen-1-yl)imino-lambda~5~-phosphane is a chemical compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three phenyl groups and one naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-1-yl)imino-lambda~5~-phosphane typically involves the reaction of naphthalen-1-ylamine with triphenylphosphine in the presence of a suitable catalyst. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The process involves heating the reactants to a specific temperature, often around 100-150°C, and maintaining the reaction for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (Naphthalen-1-yl)imino-lambda~5~-phosphane may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-1-yl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form secondary phosphines.

    Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Secondary phosphines.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

(Naphthalen-1-yl)imino-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (Naphthalen-1-yl)imino-lambda~5~-phosphane involves its interaction with specific molecular targets. The phosphorus atom in the compound can coordinate with metal centers, making it an effective ligand in catalysis. The naphthyl group provides additional stability and electronic properties, enhancing its reactivity and selectivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Tri(1-naphthyl)phosphine: Similar structure but lacks the imino group.

    Triphenylphosphine: Lacks the naphthyl group.

    Naphthalen-1-ylamine: Contains the naphthyl group but lacks the phosphine moiety.

Uniqueness

(Naphthalen-1-yl)imino-lambda~5~-phosphane is unique due to the presence of both the naphthyl and triphenylphosphine moieties, which confer distinct electronic and steric properties. This combination makes it a versatile compound in various chemical applications, particularly in catalysis and material science.

Properties

CAS No.

40168-13-6

Molecular Formula

C28H22NP

Molecular Weight

403.5 g/mol

IUPAC Name

naphthalen-1-ylimino(triphenyl)-λ5-phosphane

InChI

InChI=1S/C28H22NP/c1-4-15-24(16-5-1)30(25-17-6-2-7-18-25,26-19-8-3-9-20-26)29-28-22-12-14-23-13-10-11-21-27(23)28/h1-22H

InChI Key

UJWKVECVKLFRLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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